molecular formula C15H19NO4 B1323268 3,4,5-Triethoxybenzoylacetonitrile CAS No. 267880-91-1

3,4,5-Triethoxybenzoylacetonitrile

Cat. No. B1323268
CAS RN: 267880-91-1
M. Wt: 277.31 g/mol
InChI Key: UUEPGPLDFRLKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,4,5-Triethoxybenzoylacetonitrile is a chemical that can be synthesized through various organic reactions. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and the methods that could potentially be applied to its synthesis and characterization.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including coupling reactions and the use of diazonium chlorides. For instance, the synthesis of 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives involves a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides . Similarly, the synthesis of 3-[2',4',5'-triethoxybenzoyl-(carbonyl-14C)]-propionic acid involves the reaction of chloroacetonitrile with 1,2,4-triethoxybenzene in the presence of ZnCl2 and HCl . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be analyzed using various spectroscopic techniques. For example, the structure of synthesized triazenes was confirmed by detecting the CN functional group in both IR and 13C NMR spectra . Additionally, the molecular geometry and vibrational frequencies of related compounds can be calculated using computational methods such as Hartree-Fock (HF) and density functional theory (DFT) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nitration, esterification, amination, and dehydration . These reactions are crucial for introducing functional groups and constructing the molecular framework of the target compound. The dehydration reaction, in particular, is improved by using phosphorus oxychloride as the dehydrating agent, which helps to avoid hydrolysis of the nitrile group .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound can be inferred from their structural analysis and the nature of their functional groups. For example, the electronic properties such as HOMO and LUMO energies can be calculated using time-dependent density functional theory (TD-DFT) . These properties are essential for understanding the reactivity and potential applications of the compound.

Scientific Research Applications

Synthesis and Antioxidant Activities

  • Research has been conducted on the synthesis and potential antioxidant activities of compounds related to 3,4,5-Triethoxybenzoylacetonitrile. For instance, a study synthesized novel compounds and evaluated their antioxidant activities, providing insights into their potential biological applications (Alkan et al., 2007).

Photochemical Studies and Novel Heterocyclic Ring Systems

  • Another area of research involves the photochemistry of derivatives of this chemical. Studies have explored the formation of novel tricyclic and tetracyclic nitrogen heterocyclic ring systems through photochemical reactions, indicating potential applications in synthetic and biological contexts (Al-Jalal et al., 2016).

Herbicide Resistance in Transgenic Plants

  • The compound has been implicated in studies on herbicide resistance. Research has demonstrated the successful introduction of a catabolic detoxification gene in plants, conferring resistance to herbicides, a technique that could have significant agricultural implications (Stalker et al., 1988).

Preparation and Application in Various Industries

  • The compound's derivatives, like gallic acid, have found widespread use in biological, medical, and chemical industries. Studies have reviewed the progress in the preparation and application of these derivatives, highlighting the compound's versatility (Zhong, 2010).

Potential Anti-Cancer Agents

  • In the field of medicine, derivatives of this compound have been synthesized and evaluated for their anti-cancer activities. This research opens up avenues for the development of new pharmaceuticals targeting various human cancers (Madadi et al., 2016).

Electrosynthesis and Paired Electrosynthesis

  • The compound's derivatives have been used in electrosynthesis studies, demonstrating effective nucleophilic substitution reactions. This research provides insights into new synthetic methods and the potential for developing novel organic compounds (Hu et al., 1995).

properties

IUPAC Name

3-oxo-3-(3,4,5-triethoxyphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-4-18-13-9-11(12(17)7-8-16)10-14(19-5-2)15(13)20-6-3/h9-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEPGPLDFRLKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640877
Record name 3-Oxo-3-(3,4,5-triethoxyphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

267880-91-1
Record name 3-Oxo-3-(3,4,5-triethoxyphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.